molecular formula C14H10O4Zn B1581211 Zinc benzoate CAS No. 553-72-0

Zinc benzoate

Cat. No.: B1581211
CAS No.: 553-72-0
M. Wt: 307.6 g/mol
InChI Key: JDLYKQWJXAQNNS-UHFFFAOYSA-L
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Description

Zinc benzoate (chemical formula: Zn(C₆H₅COO)₂) is a coordination compound formed by the reaction of zinc ions with benzoic acid. It is widely utilized as a preservative in food and feed additives due to its antimicrobial properties and role as a zinc supplement . Beyond industrial applications, this compound exhibits unique biochemical properties, such as monoamine oxidase-A (MAO-A) inhibition, which distinguishes it from other benzoate salts like sodium benzoate . Structurally, this compound forms complexes with ligands such as terpyridine, enabling photoluminescent and antiproliferative activities, which are explored in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc benzoate can be synthesized through a solvent method. The process involves dissolving benzoic acid in a mixed solvent, followed by the addition of zinc oxide or zinc hydroxide powder. The reaction is catalyzed and stirred for several hours before cooling, filtering, and drying to obtain the this compound product . Another method involves the hydrothermal synthesis of layered hydroxide this compound compounds, which are prepared by reacting zinc oxide with benzoic acid under hydrothermal conditions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzoic acid with zinc oxide or zinc hydroxide in the presence of a suitable solvent and catalyst. The reaction mixture is heated and stirred until the desired product is formed. The product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Zinc benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and mild acidic or basic conditions.

    Complex Formation: Ligands like caffeine and urea under controlled temperature and pH conditions.

Major Products Formed:

Scientific Research Applications

Heat Stabilizer in PVC

Zinc benzoate is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC). The compound helps to mitigate the dehydrochlorination reaction that occurs during heating, which can lead to degradation of the material. It is favored for being non-toxic and environmentally friendly compared to traditional stabilizers that may contain heavy metals. Research indicates that this compound effectively adsorbs free hydrochloric acid (HCl), enhancing thermal stability and prolonging the lifespan of PVC products .

Corrosion Inhibitor

This compound has been identified as an eco-friendly corrosion inhibitor for steel, particularly in anticorrosive epoxy coatings. Studies have demonstrated that zinc basic benzoate can significantly reduce corrosion rates, making it a viable alternative to conventional inhibitors that may be harmful to the environment . The compound's effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidation.

Monoamine Oxidase Inhibition

Research has shown that this compound exhibits inhibitory effects on monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. In vitro studies indicate that this compound can reversibly inhibit MAO-A activity in monkey brain mitochondria, suggesting potential implications for mood regulation and treatment of depression . However, it is noteworthy that this inhibition does not extend to MAO-B, indicating a selective action that could be beneficial for therapeutic applications.

Preparation Methods

The synthesis of this compound typically involves reacting benzoic acid with zinc oxide or zinc hydroxide in a solvent medium. A novel preparation method has been developed that minimizes waste and improves efficiency by avoiding salt-containing wastewater . This method not only enhances the purity of the product but also aligns with sustainable manufacturing practices.

Summary of Key Findings

ApplicationDescriptionBenefits
Heat StabilizerUsed in PVC processing to prevent degradation during heatingNon-toxic, environmentally friendly
Corrosion InhibitorActs as an eco-friendly pigment in epoxy coatingsReduces corrosion rates effectively
PharmacologicalInhibits MAO-A, potentially impacting mood regulationSelective inhibition with therapeutic potential

Case Study: PVC Stabilization

In industrial settings, this compound has been successfully implemented as a stabilizer in various PVC products, demonstrating improved thermal stability and longevity compared to products using traditional heavy metal stabilizers. These findings have led to increased adoption in sectors prioritizing environmental safety.

Case Study: Corrosion Resistance

A study evaluating the performance of zinc basic benzoate in epoxy coatings revealed significant reductions in corrosion rates when applied to steel substrates exposed to harsh environments. This case highlights the compound's effectiveness as a sustainable alternative for corrosion protection in construction and manufacturing.

Mechanism of Action

The mechanism of action of zinc benzoate involves its ability to release zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. The antimicrobial properties of this compound are attributed to the disruption of microbial cell membranes and inhibition of microbial enzyme activity .

Comparison with Similar Compounds

Corrosion Inhibition Performance

Zinc benzoate, sodium benzoate, and zinc bromide were evaluated for their corrosion inhibition efficiency on low-carbon steel in 0.5 M H₂SO₄ and HCl solutions .

Compound Acid Medium Max Inhibition Efficiency (%) Min Inhibition Efficiency (%) Key Observations
This compound H₂SO₄ 88.32 (70% concentration) 46.79 (10% concentration) Performance highly dependent on exposure time (statistical significance >100%) .
This compound HCl 70.17 (50% concentration) 33.26 (10% concentration) Outperformed sodium benzoate and zinc bromide in HCl .
Sodium benzoate H₂SO₄ 50.5 (70% concentration) 36.24 (10% concentration) Poor inhibitor in both acids due to weak adsorption on steel surfaces .
Zinc bromide H₂SO₄ 90.96 (50% concentration) 76.96 (10% concentration) Superior to this compound in H₂SO₄ but less effective in HCl .

Key Insight : this compound’s inhibition efficiency is context-dependent, excelling in HCl but surpassed by zinc bromide in H₂SO₄. Inhibitor concentration showed negligible statistical impact compared to exposure time .

Thermal and Structural Properties

This compound complexes exhibit distinct thermal stability compared to other zinc carboxylates. For example:

  • This compound·caffeine/urea complexes : Decompose at 200–400°C, releasing organic ligands before forming zinc oxide residues at 600°C .
  • Zinc 2,6-dihalobenzoates: Form polymeric or dimeric structures in the solid state, influencing their catalytic activity in CO₂/epoxide copolymerization. These structures disassemble in polar solvents, forming mononuclear species .

In contrast, sodium benzoate lacks such structural versatility due to its ionic nature and simpler coordination chemistry.

Biological Activity

Zinc benzoate, a coordination compound formed from zinc and benzoic acid, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological effects, and research findings, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including solvent methods that yield a product with good thermal stability and environmental safety. One effective method involves dissolving benzoic acid in a mixed solvent and reacting it with zinc oxide in the presence of a catalyst. The resulting this compound exhibits a zinc content of approximately 21.12% .

Biological Activity Overview

This compound has been studied for its antiproliferative properties, particularly against cancer cell lines. It has shown promising results in inhibiting the growth of various human cancer cell lines, including lung (A549), esophageal (Eca-109), and breast cancer (MCF-7) cells. Notably, its efficacy surpasses that of the commonly used chemotherapeutic agent cisplatin .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of MAO Activity : In vitro studies indicate that this compound inhibits monoamine oxidase (MAO) activity in monkey brain mitochondria in a dose-dependent manner. At a concentration of 10 µg/ml, MAO-A activity was reduced to about 10% of its normal level .
  • Antioxidant Effects : Research has shown that zinc compounds can modulate oxidative stress parameters, influencing levels of glutathione and other reactive species .

Antiproliferative Studies

A study involving the synthesis of this compound complexes demonstrated significant antiproliferative effects on cancer cell lines. The complexes were tested for their ability to bind to DNA, which is crucial for their anticancer activity. Circular dichroism analysis confirmed interactions with CT-DNA, indicating potential mechanisms for their antiproliferative effects .

Cancer Cell Line IC50 (µM) Comparison to Cisplatin
A549 (Lung)5.2Superior
Eca-109 (Esophagus)4.8Superior
MCF-7 (Breast)6.0Superior

Neuroprotective Effects

This compound's neuroprotective properties have also been investigated. Studies suggest that it may reduce neuroinflammation and oxidative stress markers in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have elucidated the interaction between this compound derivatives and biological receptors. These studies indicate that modifications to the benzoate structure can enhance binding affinity and biological activity, providing insights for future drug design .

Properties

IUPAC Name

zinc;dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYKQWJXAQNNS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890504
Record name Benzoic acid, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals
Record name Benzoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

553-72-0
Record name Zinc benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZINC BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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